5-ETHYL-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ETHYL-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of an acid catalyst to form the corresponding pyrimidinone derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydropyrimidine derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the sulfur atom, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidinones.
Scientific Research Applications
5-ETHYL-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-ETHYL-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA synthesis or repair, leading to its potential use as an anticancer agent. The compound’s sulfur-containing moiety can also interact with biological thiols, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-ETHYL-2-(METHYLSULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE
- 5-METHYL-2-(ETHYLSULFANYL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 5-ETHYL-2-(PHENYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Uniqueness
5-ETHYL-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and ethylsulfanyl groups at specific positions on the pyrimidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-ethyl-2-ethylsulfanyl-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-4-7-6(3)10-9(13-5-2)11-8(7)12/h4-5H2,1-3H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIYQCOEXYRPRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.